molecular formula C17H18ClNO5S2 B2817386 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine CAS No. 1796970-24-5

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine

Cat. No.: B2817386
CAS No.: 1796970-24-5
M. Wt: 415.9
InChI Key: QZXBXCOXXNZHJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I don’t have specific information on the synthesis of this exact compound, typically, compounds like these can be synthesized through nucleophilic substitution reactions where the sulfonyl groups are introduced using sulfonyl chlorides .


Molecular Structure Analysis

The molecule contains an azetidine ring, which is a strained four-membered ring, leading to unique reactivity. The sulfonyl groups are strong electron-withdrawing groups, which would impact the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be quite complex due to the presence of multiple functional groups. The azetidine ring could undergo ring-opening reactions under certain conditions. The sulfonyl groups might be susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the interplay of its various functional groups. For example, it might have a relatively high boiling point due to the polarity of the sulfonyl groups. Its solubility would depend on the solvent used .

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of substituted azetidinones derived from a dimer of Apremilast highlights the interest in 2-azetidinones scaffolds due to their biological and pharmacological potencies. These compounds, including variations with sulfonamide rings, are significant in medicinal chemistry, showcasing their utility in creating heterocyclic motifs found in several naturally occurring alkaloids (Jagannadham et al., 2019).

Antimicrobial and Antitubercular Activities

  • New Pyrimidine-Azetidinone analogues were synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. This research underscores the compound's potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Anticancer Activity

  • Chalcone analogues with sulfonyl groups were synthesized and tested for in vitro cytotoxic activities against human epithelial cervical carcinoma and breast carcinoma cell lines. These compounds exhibit strong anticancer activities, highlighting the therapeutic potential of sulfonyl-containing compounds in cancer treatment (Muškinja et al., 2019).

Synthesis of Heterocyclic Compounds

  • Research on the synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety revealed their anti-inflammatory and antimicrobial activities. This demonstrates the compound's relevance in developing new therapeutic agents with potential health benefits (Kendre et al., 2012).

Chemical Reactions and Mechanisms

  • Studies on the rearrangement of 2-aryl-3,3-dichloroazetidines, an unexplored class of azaheterocycles, showcased the compound's chemical reactivity and the potential for developing novel heterocyclic compounds (Dejaegher et al., 2002).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. It could vary widely depending on the context, such as whether this compound is being used as a pharmaceutical, a catalyst, a polymer, etc .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, then further studies could be done to understand its pharmacokinetics and pharmacodynamics. If it’s a material, then studies could be done to understand its properties under various conditions .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S2/c1-12-16(18)4-3-5-17(12)26(22,23)19-10-15(11-19)25(20,21)14-8-6-13(24-2)7-9-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXBXCOXXNZHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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